![molecular formula C17H17N5O3S B2496626 N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide CAS No. 2310125-65-4](/img/structure/B2496626.png)
N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide, also known as DPPY, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of effects on different biological pathways, making it a promising candidate for further research.
Mechanism of Action
N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide acts as a small molecule inhibitor by binding to the ATP-binding site of kinases, preventing their activity. This mechanism of action has been shown to be effective in inhibiting the activity of several kinases, including ERK1/2, JNK, and p38.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of several bacterial strains. Additionally, this compound has been shown to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide in lab experiments is its specificity for kinases, allowing for targeted inhibition of specific pathways. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, requiring the use of organic solvents for experiments.
Future Directions
There are several potential future directions for research on N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide. One area of interest is its potential use in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different diseases. Finally, the development of more soluble analogues of this compound could expand its potential applications in lab experiments and therapeutic use.
Synthesis Methods
The synthesis of N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide involves several steps, starting with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-4-(4-methylphenyl)pyrimidine-2-thiol to form the desired product. The final compound is obtained after purification by column chromatography.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide has been extensively studied for its potential applications in treating various diseases. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, this compound has been shown to inhibit the activity of several kinases, making it a potential therapeutic agent for diseases associated with abnormal kinase activity, such as cancer and autoimmune disorders.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-24-13-5-4-12(8-14(13)25-2)21-16(23)10-26-17-9-15(18-11-19-17)22-7-3-6-20-22/h3-9,11H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVUHLCOTQTYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.